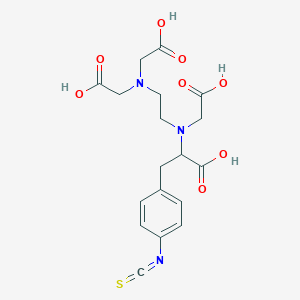
Isothiocyanatobenzyl-EDTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isothiocyanatobenzyl-EDTA, also known as this compound, is a useful research compound. Its molecular formula is C18H21N3O8S and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomedical Applications
1.1 Tumor Imaging and Radiotherapy
One of the prominent applications of Isothiocyanatobenzyl-EDTA is in the field of tumor imaging and therapy. The compound can be conjugated to antibodies, enabling targeted delivery of radiolabeled isotopes to cancer cells. This approach enhances the specificity of imaging techniques and improves therapeutic outcomes by minimizing damage to surrounding healthy tissues. Studies have demonstrated that this compound derivatives can effectively label antibodies for use in tumor imaging, providing a promising avenue for cancer diagnostics and treatment .
1.2 Chelation Therapy
This compound also plays a significant role in chelation therapy, particularly in removing toxic heavy metals from biological systems. Its ability to form stable complexes with metal ions allows it to be used in clinical settings for treating heavy metal poisoning. Research has shown that chelation therapy with agents like this compound can lead to significant reductions in body burden of metals such as lead and cadmium, thereby alleviating associated health risks .
1.3 Antifungal Properties
Recent studies have explored the antifungal properties of this compound, particularly against biofilms formed by Candida albicans. The compound's chelating ability disrupts metal ion homeostasis in fungal cells, leading to reduced biofilm formation and increased susceptibility to antifungal agents. This application highlights its potential as an adjunctive treatment for fungal infections, particularly in immunocompromised patients .
Environmental Applications
2.1 Soil Remediation
In environmental science, this compound is being investigated for its effectiveness in soil remediation processes. Its chelating properties allow it to mobilize heavy metals from contaminated soils, making them more bioavailable for plant uptake or removal. Studies have shown that the application of this compound can enhance the phytoextraction of metals like lead and zinc by plants, thereby aiding in the cleanup of contaminated sites .
2.2 Water Treatment
The compound's ability to bind metal ions also extends to water treatment applications. This compound can be utilized to remove heavy metals from wastewater, contributing to environmental protection efforts. Its application in water treatment processes has been shown to significantly reduce metal concentrations, making treated water safer for discharge into natural water bodies .
Industrial Applications
3.1 Metal Recovery
In industrial settings, this compound is being explored for its potential in metal recovery processes. The compound can selectively bind specific metal ions, facilitating their extraction from ores or recycling streams. This application is particularly relevant in the context of resource recovery and sustainable practices within the mining and metallurgy industries .
3.2 Chemical Synthesis
This compound is also employed as a reagent in chemical synthesis processes, particularly in the development of new bifunctional chelators and ligands for various applications. Its reactivity allows for the modification of biomolecules and materials, expanding its utility across different fields of research .
属性
分子式 |
C18H21N3O8S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propanoic acid |
InChI |
InChI=1S/C18H21N3O8S/c22-15(23)8-20(9-16(24)25)5-6-21(10-17(26)27)14(18(28)29)7-12-1-3-13(4-2-12)19-11-30/h1-4,14H,5-10H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI 键 |
SVXLMEFTYGIHKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N=C=S |
同义词 |
(isothiocyanatobenzyl)EDTA Fe-CITC iron 1-(isothiocyanatobenzyl)EDTA isothiocyanatobenzyl-EDTA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















